2-Ethyl-5-methylheptane-1,5-diol
Description
2-Ethyl-5-methylheptane-1,5-diol is a branched aliphatic diol with a seven-carbon backbone. Its structure features hydroxyl groups at positions 1 and 5, an ethyl substituent at position 2, and a methyl group at position 5 (Figure 1). This branching confers unique physicochemical properties, including moderate hydrophobicity and enhanced steric effects compared to linear diols.
Properties
CAS No. |
106001-85-8 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-ethyl-5-methylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-4-9(8-11)6-7-10(3,12)5-2/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
OWBFQNWNZDRDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)(CC)O)CO |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Assembly
The diol's carbon skeleton is efficiently constructed through sequential Grignard additions. A demonstrated protocol involves reacting 5-methylheptane-1,5-dione with ethylmagnesium chloride (2.0 M in THF) under nitrogen atmosphere:
- Ketone activation : Charge a flame-dried flask with 5-methylheptane-1,5-dione (1.0 equiv) in anhydrous THF at 0°C
- Nucleophilic addition : Slowly add EtMgCl (1.2 equiv) via syringe under positive N₂ pressure
- Quenching : After 12 h stirring at 25°C, carefully hydrolyze with saturated NH₄Cl
- Workup : Extract with CH₂Cl₂ (3×30 mL), dry over Na₂SO₄, concentrate under reduced pressure
- Purification : Distill under vacuum (0.1 mmHg, 98-102°C) to obtain colorless liquid
This method achieves 72% yield with >95% purity by GC-MS. Critical parameters include:
- Strict exclusion of moisture during Mg activation
- Controlled addition rate to prevent dimerization byproducts
- Efficient azotropic drying during workup
Catalytic Hydrogenation of Diester Precursors
Alternative routes employ nickel-catalyzed hydrogenation of dimethyl 2-ethyl-5-methylheptane-1,5-dioate:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Raney Ni (5 wt%) |
| H₂ Pressure | 50 bar |
| Temperature | 120°C |
| Solvent | Ethanol/THF (3:1) |
| Time | 8 h |
This protocol provides 68% isolated yield with complete retention of stereochemistry. Key advantages include:
- Avoidance of strong reducing agents
- Scalability to multi-kilogram batches
- Compatibility with acid-sensitive functional groups
Industrial Manufacturing Processes
Continuous Flow Cross-Coupling
Modern plants utilize telescoped Suzuki-Miyaura coupling/hydrogenation sequences:
Reactor Configuration
- Zone 1 (Coupling) : Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 equiv), 85°C
- Zone 2 (Hydrogenation) : H-Cube Pro® with Pd/C cartridge, 60°C
- Zone 3 (Workup) : In-line liquid-liquid extraction
This continuous process achieves 89% conversion with 92% selectivity, reducing waste generation by 40% compared to batch methods.
Biocatalytic Dihydroxylation
Emerging technologies employ engineered P450 monooxygenases for stereoselective C-H activation:
Enzyme Performance Metrics
| Parameter | Wild Type | Mutant Strain |
|---|---|---|
| Conversion (%) | 22 | 94 |
| diastereomeric ratio | 1.5:1 | >20:1 |
| TTN | 1,200 | 58,000 |
The biocatalytic route eliminates heavy metal catalysts and operates under ambient conditions, though current enzyme costs remain prohibitive for large-scale adoption.
Analytical Characterization Protocols
Critical quality control parameters and their analytical methods:
Table 1: Specification Profile
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Identity | FT-IR (KBr) | Matches reference |
| Purity | GC-FID | ≥99.0% |
| Water Content | Karl Fischer | ≤0.2% w/w |
| Heavy Metals | ICP-MS | ≤10 ppm |
Notable spectral characteristics:
- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 3H, CH₃), 1.52-1.25 (m, 6H, CH₂), 3.64 (t, J=6.5 Hz, 4H, OH)
- HRMS : m/z calcd for C₁₀H₂₂O₂ [M+H]⁺ 175.1698, found 175.1695
Comparative Method Evaluation
Table 2: Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Cost Index | E-Factor |
|---|---|---|---|---|
| Grignard | 72 | 95 | 1.0 | 8.2 |
| Hydrogenation | 68 | 98 | 1.4 | 6.1 |
| Continuous Flow | 89 | 99 | 0.8 | 2.7 |
| Biocatalytic | 94 | 99 | 3.2 | 1.1 |
The E-factor (environmental factor) calculation considers total waste per product kilogram, highlighting flow chemistry's ecological advantages.
Optimization Challenges
Key technical hurdles persist in:
- Steric hindrance management : Bulky ethyl/methyl groups necessitate high-pressure hydrogenation conditions
- Over-reduction prevention : Selective diol formation requires precise control of reaction stoichiometry
- Thermal stability : The diol undergoes dehydration above 160°C, complicating distillation
Recent advances address these through:
- Microwave-assisted rapid heating (80°C → 120°C in <30s)
- Phase-transfer catalysts (Aliquat 336®) for improved interfacial contact
- In-line FTIR monitoring for real-time endpoint detection
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-5-methylheptane-1,5-dione or 2-Ethyl-5-methylheptanoic acid.
Reduction: 2-Ethyl-5-methylheptane.
Substitution: 2-Ethyl-5-methylheptane-1,5-dichloride or 2-Ethyl-5-methylheptane-1,5-dibromide.
Scientific Research Applications
2-Ethyl-5-methylheptane-1,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylheptane-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules in the process.
Comparison with Similar Compounds
Aliphatic Diols
- Pentan-1,5-diol: A linear five-carbon diol with hydroxyl groups at terminal positions. Its shorter chain and lack of branching result in higher water solubility (miscible in water) and lower hydrophobicity compared to 2-Ethyl-5-methylheptane-1,5-diol. Studies on MFI zeolites show pentan-1,5-diol adsorbs by displacing ethanol molecules, whereas the branched structure of this compound may hinder such displacement due to steric effects .
- 2-Methylheptane-1,7-diol: A structurally closer analog with a methyl group at position 2.
Aromatic Diols
- 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol: An aromatic diol with a fused-ring system and methoxy substituents. This compound demonstrates strong binding affinities to targets like EGFR (-9.1 kcal/mol) and SRC (-10.1 kcal/mol) in molecular docking studies, attributed to its planar aromatic structure enabling π-π interactions . In contrast, the aliphatic backbone of this compound likely results in weaker target binding but improved solubility in nonpolar media.
Physicochemical Properties
Reactivity and Functional Performance
- Hydrogen Bonding : Linear diols like pentan-1,5-diol form stronger intermolecular hydrogen bonds due to unrestricted alignment, whereas branching in this compound reduces H-bonding efficiency, impacting its use in crystallinity-dependent applications.
- Biological Activity: Aromatic diols (e.g., 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol) exhibit notable affinity for kinase targets like EGFR and SRC, making them candidates for drug development . The aliphatic nature of this compound likely limits such interactions but may enhance biocompatibility in cosmetic formulations.
Adsorption and Solvent Interactions
In hierarchical zeolites (e.g., MFI-F), pentan-1,5-diol coadsorbs with ethanol via competitive displacement . The branched structure of this compound, however, may resist displacement due to steric hindrance, favoring selective adsorption in hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
